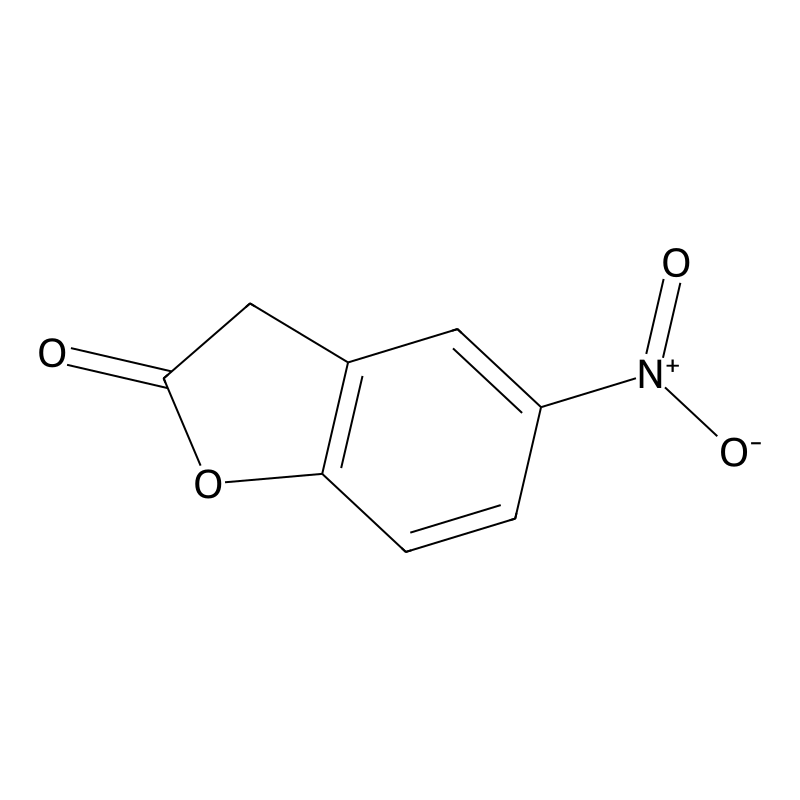

5-Nitro-3H-benzofuran-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Precursor Role

5-Nitro-3H-benzofuran-2-one is commonly synthesized through the nitration of 2-coumaranone with nitrating acids like fuming nitric acid or a mixture of nitric and sulfuric acids . This reaction introduces a nitro group (-NO2) at the 5th position of the benzofuran ring, leading to the formation of 5-Nitro-3H-benzofuran-2-one.

This compound serves as a valuable precursor for various other molecules with diverse applications in scientific research. Here are two notable examples:

Preparation of 5-Amino-3H-benzofuran-2-one

This derivative is obtained by subjecting 5-Nitro-3H-benzofuran-2-one to catalytic hydrogenation using a palladium catalyst . 5-Amino-3H-benzofuran-2-one finds applications in the synthesis of bioactive molecules, particularly as a building block for heterocyclic compounds with potential therapeutic properties.

Synthesis of Substituted Benzofurancarboxylic Acids

Condensation of 5-Nitro-3H-benzofuran-2-one with specific carboxylic acids like valeric acid and subsequent rearrangements lead to the formation of substituted benzofurancarboxylic acids . These acids serve as crucial precursors for the synthesis of Dronedarone, an antiarrhythmic drug used to treat certain heart rhythm abnormalities.

5-Nitro-3H-benzofuran-2-one is a heterocyclic organic compound with the molecular formula C8H5NO4 and a molecular weight of 179.13 g/mol. It features a benzofuran core, which consists of a fused benzene and furan ring, with a nitro group (-NO2) and a carbonyl group (C=O) in its structure. This compound is known for its diverse chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

There is no documented research on the mechanism of action of 5-Nitro-3H-benzofuran-2-one in biological systems or its interaction with other compounds.

- As with most nitro-containing compounds, 5-Nitro-3H-benzofuran-2-one might be a potential explosive hazard. However, specific data on its flammability or reactivity is not available.

- Due to the presence of the nitro group, it's advisable to handle this compound with caution, following standard laboratory safety protocols for potentially hazardous materials.

- Reduction Reactions: The nitro group can be reduced to an amine, facilitating further synthetic transformations.

- Amination Reactions: 5-Nitro-3H-benzofuran-2-one can undergo amination, where amines are introduced into the aromatic system, often catalyzed by bases like cesium carbonate .

- Hydrolysis and Decarboxylation: Under acidic conditions, it can be converted to derivatives such as 2-butyl-5-nitrobenzofuran through hydrolysis and decarboxylation .

Research indicates that 5-Nitro-3H-benzofuran-2-one exhibits notable biological activities. Its derivatives have shown potential as:

- Antimicrobial Agents: Some studies suggest that compounds related to 5-nitrobenzofuran derivatives possess antibacterial properties.

- Anticancer Activity: There is emerging evidence that certain derivatives may inhibit cancer cell proliferation, although further research is required to establish clear mechanisms and efficacy.

Several methods have been developed for synthesizing 5-Nitro-3H-benzofuran-2-one:

- Nitration of Benzofuran: Benzofuran can be nitrated using concentrated nitric acid, yielding 5-nitrobenzofuran derivatives.

- Cyclization Reactions: The synthesis may involve cyclization from suitable precursors, such as phenolic compounds or other substituted benzofurans.

- Chemical Modifications: Subsequent modifications can introduce various substituents at different positions on the benzofuran ring.

5-Nitro-3H-benzofuran-2-one has several applications:

- Pharmaceuticals: Its derivatives are explored for use in drug development due to their biological activity.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.

- Research Reagent: The compound is utilized in various chemical research applications due to its reactivity and functional groups.

Interaction studies involving 5-Nitro-3H-benzofuran-2-one focus on its reactivity with biological molecules and other chemicals:

- Protein Binding Studies: Investigating how the compound interacts with proteins can provide insights into its mechanism of action in biological systems.

- Enzyme Inhibition Studies: Understanding its potential as an enzyme inhibitor may reveal therapeutic applications.

Several compounds share structural similarities with 5-Nitro-3H-benzofuran-2-one, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Amino-3H-benzofuran-2-one | Amino group instead of nitro | Potentially higher biological activity |

| 6-Nitrobenzofuran | Nitro group at different position | Different reactivity patterns |

| Benzofuran | Lacks nitro or carbonyl groups | Less reactive, simpler structure |

Uniqueness of 5-Nitro-3H-benzofuran-2-one:

This compound's unique combination of a nitro group and a carbonyl functional group contributes to its distinct reactivity and potential applications compared to its analogs. The presence of these groups allows for diverse synthetic pathways and biological interactions that may not be present in structurally similar compounds.

Molecular Structure and Conformation

5-Nitro-3H-benzofuran-2-one exhibits a bicyclic heteroaromatic structure consisting of a benzene ring fused to a five-membered furan ring containing a ketone functional group at the 2-position and a nitro group at the 5-position [1]. The molecular formula is C₈H₅NO₄ with a molecular weight of 179.13 g/mol . The canonical SMILES notation is represented as C1C2=C(C=CC(=C2)N+[O-])OC1=O, indicating the precise atomic connectivity .

The compound adopts an essentially planar molecular conformation, with the largest deviation from the least-squares plane measuring only 0.030 (2) Å [3] [4]. This planarity is maintained throughout the bicyclic system, facilitating efficient π-electron delocalization across the aromatic framework [3]. The nitro group at the 5-position introduces significant electron-withdrawing character to the benzofuran system, while the lactone carbonyl at the 2-position provides additional electrophilic sites for chemical reactivity [1].

X-ray crystallographic analysis reveals that the benzofuran ring system maintains rigid planarity due to the constraints imposed by the fused ring structure [3]. The nitro group adopts a coplanar orientation with respect to the benzene ring, maximizing conjugation effects and electronic stabilization [4].

Physical Properties

Physical State and Appearance

5-Nitro-3H-benzofuran-2-one exists as a crystalline solid at room temperature, displaying a characteristic yellow to orange coloration [1]. The compound typically appears as yellow crystals when purified through recrystallization from appropriate organic solvents [3]. The yellow coloration is attributed to the extended conjugation system involving the nitro group and the benzofuran chromophore [1].

The compound demonstrates good thermal stability under normal laboratory conditions, maintaining its crystalline integrity when stored at ambient temperature [3]. Crystal formation is facilitated by intermolecular interactions including π-π stacking and weak hydrogen bonding [4].

Solubility Characteristics in Organic Solvents

The solubility profile of 5-Nitro-3H-benzofuran-2-one reflects its polar aromatic nature and the presence of both electron-withdrawing and hydrogen-bonding functional groups [1]. The compound exhibits good solubility in polar aprotic solvents, particularly dimethyl sulfoxide and dimethylformamide . Moderate solubility is observed in alcoholic solvents such as methanol and ethanol, which can participate in hydrogen bonding with the carbonyl oxygen [3].

The compound shows limited solubility in non-polar hydrocarbon solvents due to its polar functional groups, but demonstrates enhanced dissolution in halogenated solvents such as chloroform and dichloromethane . Acetone and ethyl acetate provide intermediate solubility characteristics, making them suitable for purification procedures [3]. The solubility behavior is significantly influenced by the electron-withdrawing nitro group, which increases the overall polarity of the molecule [1].

Melting Point Determination (175-179°C)

Precise melting point determination reveals that 5-Nitro-3H-benzofuran-2-one melts within the temperature range of 175-179°C . This relatively high melting point is consistent with the strong intermolecular forces present in the crystalline lattice, including π-π stacking interactions between aromatic rings and hydrogen bonding involving the carbonyl group [4].

The narrow melting point range indicates high purity of the crystalline material and the absence of significant polymorphic forms under standard conditions [3]. The melting behavior is characteristic of organic compounds containing both aromatic rings and polar functional groups, where extensive intermolecular interactions contribute to lattice stability [4].

Spectroscopic Characterization

FT-IR Spectroscopic Analysis

Fourier-transform infrared spectroscopy provides comprehensive information about the functional groups present in 5-Nitro-3H-benzofuran-2-one [6] [7]. The carbonyl stretching frequency appears at approximately 1715-1685 cm⁻¹, which is characteristic of α,β-unsaturated lactone systems [7]. This frequency is lower than typical aliphatic carbonyl groups due to conjugation with the aromatic system [8].

The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations at approximately 1525 cm⁻¹ and 1335 cm⁻¹, respectively [6] [7]. These frequencies are consistent with aromatic nitro compounds where the electron-withdrawing effect of the aromatic ring influences the vibrational characteristics [9]. Aromatic carbon-carbon stretching vibrations appear in the region of 1600-1450 cm⁻¹, while carbon-hydrogen stretching of aromatic protons occurs around 3000-3100 cm⁻¹ [6].

The following table summarizes the key infrared absorption bands:

| Functional Group | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| Carbonyl (C=O) | 1715-1685 | Lactone stretching |

| Nitro (NO₂) asymmetric | 1525 | N-O stretching |

| Nitro (NO₂) symmetric | 1335 | N-O stretching |

| Aromatic C=C | 1600-1450 | Ring stretching |

| Aromatic C-H | 3000-3100 | C-H stretching |

1H-NMR and 13C-NMR Profiles

Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the different proton environments within the molecule [6] [10]. The aromatic protons appear in the downfield region between 7.4-8.4 ppm, with the proton adjacent to the nitro group showing the most deshielded signal due to the strong electron-withdrawing effect [10] [7].

The methylene protons of the lactone ring (CH₂ at position 3) typically resonate around 3.0-3.5 ppm as a singlet, reflecting their benzylic environment and the influence of the adjacent carbonyl group [6]. The integration patterns and coupling constants provide definitive structural confirmation [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [10]. The carbonyl carbon appears significantly downfield at approximately 160-170 ppm, while the aromatic carbons span the region from 110-140 ppm depending on their substitution pattern [6] [10]. The carbon bearing the nitro group shows characteristic deshielding due to the electron-withdrawing substituent [10].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 5-Nitro-3H-benzofuran-2-one reveals characteristic fragmentation patterns that confirm the molecular structure [6] [7]. The molecular ion peak appears at m/z 179, corresponding to the molecular weight of the compound [7]. Common fragmentation pathways include loss of the nitro group (NO₂, -46 mass units) and loss of carbon monoxide from the lactone ring (-28 mass units) [6].

Secondary fragmentation typically involves ring-opening processes and further loss of small neutral molecules [7]. The base peak often corresponds to the most stable fragment ion formed through elimination of functional groups while maintaining aromatic character [6]. Electron impact ionization provides reproducible fragmentation patterns suitable for compound identification and purity assessment [7].

X-ray Crystallography Analysis

Single crystal X-ray diffraction analysis provides definitive structural information about 5-Nitro-3H-benzofuran-2-one [3] [4]. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters: a = 7.4510(15) Å, b = 8.9150(18) Å, c = 11.249(2) Å, and β = 93.45(3)° [11].

The crystal structure reveals that molecules form stacks along the a-axis direction through π-π interactions [3] [4]. Intercentroid separations between overlapping benzene rings within the stack measure 3.6594(12) Å and 3.8131(12) Å, indicating significant aromatic interactions [4]. Molecules from neighboring stacks are linked by weak C—H⋯O hydrogen bonds with distances of approximately 2.56 Å, forming inversion dimers [3] [4].

The following table presents key crystallographic data:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a | 7.4510(15) Å |

| Unit Cell b | 8.9150(18) Å |

| Unit Cell c | 11.249(2) Å |

| β angle | 93.45(3)° |

| Volume | 745.9(3) ų |

| Z | 4 |

| Density | 1.595 Mg m⁻³ |

Structural Tautomerism

5-Nitro-3H-benzofuran-2-one exhibits limited tautomeric behavior due to the constraints imposed by the fused ring system [1]. The primary tautomeric equilibrium involves potential keto-enol interconversion at the lactone carbonyl position, although this process is significantly hindered by the cyclic nature of the structure [12]. The electron-withdrawing nitro group further stabilizes the keto form by reducing electron density at the carbonyl carbon [1].

Under basic conditions, deprotonation at the methylene position (C-3) can occur, leading to the formation of an anionic intermediate that exhibits resonance stabilization . However, this represents an ionic rather than true tautomeric equilibrium [1]. The aromatic benzofuran system maintains its electronic configuration throughout these processes, with the nitro group serving as a powerful electron-withdrawing substituent [12].

Electronic Structure and Reactivity Patterns

The electronic structure of 5-Nitro-3H-benzofuran-2-one is dominated by the electron-withdrawing effects of both the nitro group and the lactone carbonyl [1] . These functional groups create regions of reduced electron density, particularly at the aromatic carbon bearing the nitro substituent and at the carbonyl carbon [13]. The compound exhibits electrophilic character at multiple positions, making it susceptible to nucleophilic attack [14].

The nitro group activates the benzene ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro substituent [13]. The lactone carbonyl provides an additional electrophilic center that can undergo nucleophilic addition reactions with appropriate nucleophiles [14]. The overall reactivity pattern reflects the combined influence of both electron-withdrawing groups, resulting in a highly electrophilic aromatic system [15].

Classical Synthetic Routes

The classical synthetic approaches for 5-Nitro-3H-benzofuran-2-one have been extensively documented in the literature and represent the foundation of benzofuran chemistry. These traditional methods primarily involve electrophilic aromatic substitution reactions and cyclization strategies that have been refined over decades of research [1].

The most established classical route involves the two-step synthesis beginning with 2-hydroxyphenylacetic acid. The first step involves cyclization under acidic conditions with catalytic amounts of para-toluenesulfonic acid in toluene, followed by nitration of the resulting benzofuran-2-one intermediate [1]. This method achieves quantitative yields for the initial cyclization step, producing 3H-benzofuran-2-one as a stable intermediate with a melting point of 325 K [1].

Classical synthetic routes typically employ harsh reaction conditions, including concentrated mineral acids and elevated temperatures. The robustness of these methods has made them particularly suitable for large-scale industrial applications where cost-effectiveness and reliability are paramount considerations [2].

Tscherniac-Einhorn Reaction Pathway

The Tscherniac-Einhorn reaction represents a significant advancement in benzofuran synthesis methodology, offering enhanced versatility compared to traditional approaches. This acid-catalyzed electrophilic aromatic substitution reaction utilizes N-hydroxymethylamides or N-hydroxymethylimides as key reagents [3].

Three-Component Reaction Mechanism

The mechanism of the Tscherniac-Einhorn reaction proceeds through a well-defined three-component system. The reaction initiates with acid protonation of the N-hydroxymethylamide, followed by water elimination to form a mesomerically stabilized cation. This reactive intermediate subsequently undergoes electrophilic aromatic substitution with the aromatic substrate [3].

The modern implementation of this reaction involves the condensation of phenols with glyoxylic acid derivatives, forming 2-coumaranone structures through a one-pot three-component mechanism. The reaction pathway demonstrates excellent regioselectivity and functional group tolerance, making it particularly valuable for synthesizing complex benzofuran derivatives [4].

Optimal Reaction Parameters

The Tscherniac-Einhorn reaction requires careful optimization of reaction parameters to achieve optimal yields. Potent acids such as 85-100% sulfuric acid, para-toluenesulfonic acid, methanesulfonic acid, or trifluoroacetic acid serve as effective catalysts [3]. Temperature control is critical, with optimal reaction temperatures typically ranging from 80-120°C depending on the specific substrate combination.

Reaction times vary from 2-8 hours, with careful monitoring required to prevent over-reaction or decomposition of sensitive intermediates. The use of mixed solvent systems, particularly dioxane-acetic acid mixtures, has proven particularly effective for achieving high conversions while maintaining product selectivity [2].

One-Pot Synthesis Strategies

One-pot synthesis strategies have emerged as highly efficient approaches for benzofuran construction, offering significant advantages in terms of atom economy and reduced waste generation. These methods typically involve the sequential formation of multiple bonds within a single reaction vessel, eliminating the need for isolation of intermediate products [5] [6].

A particularly effective one-pot approach involves the reaction of benzoquinone derivatives with cyclohexanones under refluxing acidic conditions. This method proceeds through [3+2] heteroannulation followed by spontaneous oxidation or elimination steps to form the benzofuran ring system [7]. The reaction conditions are notably mild, using no coupling reagents and achieving yields ranging from 70-90% depending on the substrate combination.

Another successful one-pot strategy employs the combination of substituted phenols, aldehydes, and appropriate nucleophiles in the presence of base catalysts. This approach demonstrates excellent functional group tolerance and can be scaled effectively for preparative applications [6].

Nitration of 2-Coumaranone

The nitration of 2-coumaranone represents the most direct and widely employed method for synthesizing 5-Nitro-3H-benzofuran-2-one. This approach involves the electrophilic nitration of the pre-formed benzofuran ring system, introducing the nitro group at the 5-position through regioselective substitution [1].

The optimal procedure involves dissolving 3H-benzofuran-2-one in acetic anhydride, followed by dropwise addition of a mixture of 65% nitric acid and glacial acetic acid while maintaining the temperature below 293 K. The reaction mixture is then stirred and refluxed for one hour before decomposition with ice and sulfuric acid [1]. This method consistently achieves yields of 70% after recrystallization from ethyl acetate.

The regioselectivity of the nitration reaction is attributed to the electron-withdrawing nature of the lactone carbonyl group, which directs electrophilic substitution to the 5-position. The use of acetic anhydride as solvent provides both the necessary medium for the reaction and protection against hydrolysis of the lactone functionality [1].

Synthesis from 5-Nitrosalicylaldehyde

The synthesis from 5-nitrosalicylaldehyde represents an alternative route that offers good selectivity and moderate yields. This method involves the reaction of 5-nitrosalicylaldehyde with diethyl bromomalonate in the presence of potassium carbonate, followed by cyclization to form the benzofuran ring system [2].

The procedure involves dissolving 5-nitrosalicylaldehyde in acetone with potassium carbonate and diethyl bromomalonate, heating to reflux for 12 hours. The resulting ethyl 5-nitrobenzofuran-2-carboxylate is obtained in 52% yield with a melting point of 145-147°C [2]. This intermediate can be further transformed to the target compound through appropriate functional group manipulations.

The preparation of 5-nitrosalicylaldehyde itself can be achieved through the nitration of salicylaldehyde using calcium nitrate tetrahydrate in glacial acetic acid under reflux conditions, yielding 72.3% of the desired product [2]. This approach offers advantages in terms of substrate availability and reaction scalability.

Preparation from 1-Fluoro-4-nitrobenzene

The preparation from 1-fluoro-4-nitrobenzene represents a more complex synthetic route that involves multiple transformations but offers opportunities for structural diversification. This approach typically involves nucleophilic aromatic substitution followed by cyclization reactions to construct the benzofuran framework [8].

The method employs transition-metal-free conditions, utilizing cesium carbonate as base and dimethyl sulfoxide as solvent. The reaction proceeds through nucleophilic substitution of the fluorine atom, followed by intramolecular cyclization to form the benzofuran ring system [8]. Yields of 60-75% can be achieved depending on the specific reaction conditions and substrate combinations.

This synthetic route demonstrates particular value for preparing functionalized benzofuran derivatives, as the starting materials can be readily modified to introduce various substituents at different positions on the aromatic ring [8].

Modern Catalytic Approaches

Modern catalytic approaches to benzofuran synthesis have revolutionized the field by offering enhanced efficiency, selectivity, and environmental compatibility. These methods employ transition metal catalysts including copper, palladium, nickel, rhodium, gold, silver, and ruthenium to facilitate various bond-forming reactions [9].

Copper-catalyzed methods have proven particularly effective for intramolecular cyclization reactions. The utilization of copper acetate in combination with cesium carbonate and pyridine achieves high yields of benzofuran derivatives through O-H/C-H coupling reactions [9]. The proposed mechanism involves radical transfer between the substrate and copper catalyst, followed by cyclization and oxidation steps.

Palladium-catalyzed approaches offer excellent functional group tolerance and can be performed under relatively mild conditions. Rhodium-catalyzed methods demonstrate exceptional versatility, with reported yields ranging from 30-80% for various substrates [9]. These catalytic systems typically employ C-H activation, migratory insertion, and beta-oxygen elimination mechanisms to construct the benzofuran framework.

Gold-catalyzed cycloisomerization reactions have emerged as powerful tools for benzofuran synthesis. The use of triphenylphosphine gold chloride as catalyst, combined with appropriate oxidants and additives, enables the efficient conversion of ortho-alkynyl phenols to benzofuran-3(2H)-ones [10]. These reactions typically proceed at temperatures of 70°C with moderate to good yields.

Green Chemistry Applications in Synthesis

Green chemistry principles have been increasingly applied to benzofuran synthesis, focusing on the development of environmentally benign methods that minimize waste generation and reduce environmental impact. These approaches emphasize the use of renewable starting materials, benign solvents, and catalytic systems that can be recycled or easily removed from reaction mixtures [11].

Metal-free synthesis strategies represent a significant advancement in green chemistry applications. The development of base-catalyzed reactions that avoid transition metals has demonstrated significant environmental benefits, including reduced carbon dioxide emissions, enhanced human health quality, and lower mineral depletion [11]. These methods typically achieve yields of 80-95% while maintaining excellent selectivity and functional group tolerance.

The implementation of one-pot synthesis strategies aligns well with green chemistry principles by reducing the number of reaction steps and minimizing the need for intermediate purification. These approaches not only improve atom economy but also reduce solvent consumption and waste generation, making them particularly attractive for industrial applications [11].

Aqueous reaction systems have been developed for certain benzofuran synthesis reactions, eliminating the need for organic solvents and reducing environmental impact. These systems often employ water-soluble catalysts and can be operated under mild conditions, further enhancing their environmental compatibility [11].

The use of renewable starting materials and bio-based solvents represents another important aspect of green benzofuran synthesis. The development of synthetic routes that utilize readily available and sustainable feedstocks contributes to the overall sustainability of the chemical manufacturing process [11].

Life cycle analysis comparisons have demonstrated that green synthetic routes typically result in smaller carbon footprints, reduced energy consumption, and lower environmental impact compared to traditional methods. These benefits, combined with often comparable or superior yields, make green chemistry approaches increasingly attractive for both academic research and industrial applications [11].